(S)-叔丁基 (1-氨基-3-甲基-1-氧代丁-2-基)氨基甲酸酯

描述

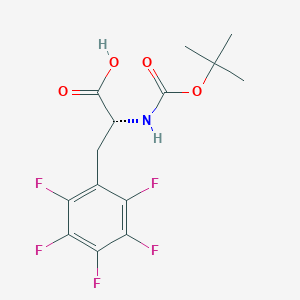

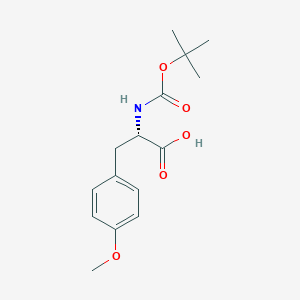

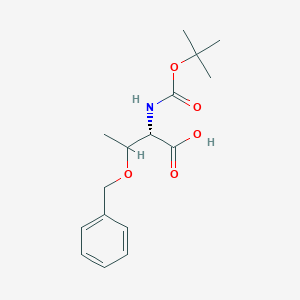

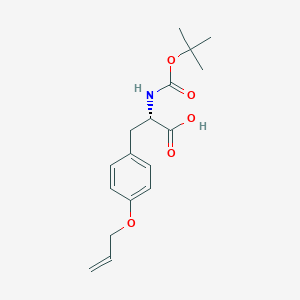

“(S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate” is a chemical compound with the CAS Number: 35150-08-4 . It has a molecular weight of 216.28 g/mol . The compound is typically stored at room temperature and appears as a white to off-white powder or crystals .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (1S)-1-(aminocarbonyl)-2-methylpropylcarbamate . The InChI code is 1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14)/t7-/m0/s1 .

Physical And Chemical Properties Analysis

“(S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate” is a white to off-white powder or crystals . It has a molecular weight of 216.28 g/mol . The compound is typically stored at room temperature .

科学研究应用

BOC Protection of Amines

Boc-L-valine amide is used in the BOC protection of amines, a process that plays a pivotal role in the synthesis of multifunctional targets . This process is important in the synthesis of biologically active molecules, where the nitrogen-containing carbamate or BOC amine compounds are frequently found . The BOC protection of amines is reported to be efficient and expeditious in catalyst and solvent-free media under mild reaction conditions .

Green Chemistry

The use of Boc-L-valine amide aligns with the principles of green chemistry or sustainable technology . The BOC protection of amines, amino acids, and amino alcohols can be achieved almost quantitatively in catalyst and solvent-free media . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Dual Protection of Amino Functions

Boc-L-valine amide is used in the dual protection of amino functions . Primary amines can accommodate two such groups, and this dual protection plays a significant role in the synthesis of multifunctional targets .

Synthesis of Biologically Active Molecules

The nitrogen-containing carbamate or BOC amine compounds, which include Boc-L-valine amide, are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

Ultrasound Irradiation

A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

Pharmaceutical Synthesis

Boc-L-valine amide is used in the field of peptide synthesis . Boc-protection was introduced in the late fifties and was rapidly applied in this field . It was also applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group and continues to play an important role in this context .

安全和危害

作用机制

Target of Action

Boc-L-valine amide, also known as (S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, tert-butyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate, or BOC-VAL-NH2, is primarily used as a protecting group for amines in the synthesis of peptides . The primary targets of this compound are the amino functions that need protection during the synthesis process .

Mode of Action

The compound acts by protecting the amino functions during the synthesis of multifunctional targets . It is converted to tert-butyl carbamate, a so-called Boc-derivative, which is stable towards most nucleophiles and bases . This stability allows for the protection of the amino function during the synthesis process .

Biochemical Pathways

The synthesis of Boc-L-valine amide starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . This pathway is part of the larger biosynthesis pathway of branched-chain amino acids (BCAAs), which includes valine, isoleucine, and leucine .

Pharmacokinetics

It is known that the compound is stable under a variety of conditions, including towards most nucleophiles and bases . This stability suggests that the compound may have good bioavailability, as it is likely to resist degradation in the body.

Result of Action

The primary result of the action of Boc-L-valine amide is the protection of amino functions during the synthesis of peptides . This protection allows for the successful synthesis of multifunctional targets, including complex peptides . The compound can also facilitate the cleavage of protecting groups due to mutual interaction between two protecting groups on the same nitrogen .

Action Environment

The action of Boc-L-valine amide is influenced by the environment in which it is used. For example, the compound is stable under a variety of conditions, including towards most nucleophiles and bases . This suggests that the compound can be used in a variety of environments, including those that might be hostile to other compounds.

属性

IUPAC Name |

tert-butyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSZYROZOXUFSG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459810 | |

| Record name | Boc-L-valine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate | |

CAS RN |

35150-08-4 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35150-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-valine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。